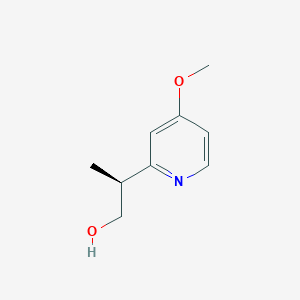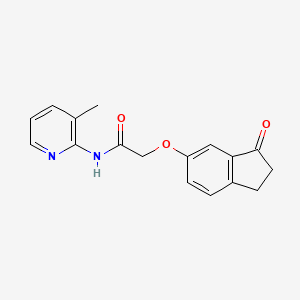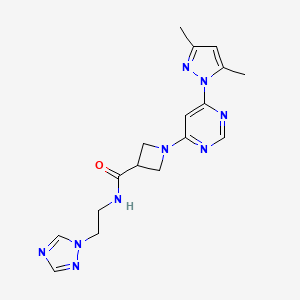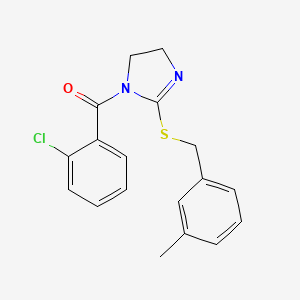
(2S)-2-(4-Methoxypyridin-2-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(4-Methoxypyridin-2-yl)propan-1-ol, also known as MPPO, is a chiral alcohol that has gained significant attention in recent years due to its potential applications in various scientific fields. MPPO is a versatile compound that can be synthesized through various methods and has been studied for its mechanism of action and biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of (2S)-2-(4-Methoxypyridin-2-yl)propan-1-ol is not well understood, but it is believed to act as a chiral auxiliary in various chemical reactions. (2S)-2-(4-Methoxypyridin-2-yl)propan-1-ol can form complexes with metal ions and act as a chiral ligand, leading to the formation of chiral compounds with high enantioselectivity. (2S)-2-(4-Methoxypyridin-2-yl)propan-1-ol can also act as a chiral dopant in liquid crystals, leading to the formation of chiral nematic phases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2S)-2-(4-Methoxypyridin-2-yl)propan-1-ol are not well studied, but it has been shown to exhibit low toxicity and good biocompatibility. (2S)-2-(4-Methoxypyridin-2-yl)propan-1-ol has been used as a chiral building block in the synthesis of biologically active compounds, such as anti-inflammatory agents and antitumor agents.
Vorteile Und Einschränkungen Für Laborexperimente
(2S)-2-(4-Methoxypyridin-2-yl)propan-1-ol has several advantages for lab experiments, including its high enantioselectivity and low toxicity. However, (2S)-2-(4-Methoxypyridin-2-yl)propan-1-ol is relatively expensive and requires specialized equipment for its synthesis.
Zukünftige Richtungen
There are several future directions for the study of (2S)-2-(4-Methoxypyridin-2-yl)propan-1-ol. One potential direction is the development of new synthesis methods for (2S)-2-(4-Methoxypyridin-2-yl)propan-1-ol that are more efficient and cost-effective. Another direction is the study of the mechanism of action of (2S)-2-(4-Methoxypyridin-2-yl)propan-1-ol, including its interactions with metal ions and its role as a chiral auxiliary. Additionally, the study of the biochemical and physiological effects of (2S)-2-(4-Methoxypyridin-2-yl)propan-1-ol could lead to the development of new biologically active compounds. Finally, the study of (2S)-2-(4-Methoxypyridin-2-yl)propan-1-ol in materials science could lead to the development of new chiral materials with unique properties.
Synthesemethoden
(2S)-2-(4-Methoxypyridin-2-yl)propan-1-ol can be synthesized through various methods, including catalytic hydrogenation, Grignard reaction, and Suzuki coupling. The catalytic hydrogenation of 4-methoxypyridine-2-carboxylic acid using a chiral catalyst results in the formation of (2S)-2-(4-Methoxypyridin-2-yl)propan-1-ol. The Grignard reaction of 4-methoxypyridine-2-carboxaldehyde with magnesium and an alkyl halide followed by hydrolysis also leads to the synthesis of (2S)-2-(4-Methoxypyridin-2-yl)propan-1-ol. The Suzuki coupling of 4-methoxypyridine-2-boronic acid with 2-bromo-1-propanol in the presence of a palladium catalyst is another method for synthesizing (2S)-2-(4-Methoxypyridin-2-yl)propan-1-ol.
Wissenschaftliche Forschungsanwendungen
(2S)-2-(4-Methoxypyridin-2-yl)propan-1-ol has been studied for its potential applications in various scientific fields, including medicinal chemistry, asymmetric synthesis, and materials science. (2S)-2-(4-Methoxypyridin-2-yl)propan-1-ol has been used as a chiral building block in the synthesis of biologically active compounds, such as anti-inflammatory agents and antitumor agents. (2S)-2-(4-Methoxypyridin-2-yl)propan-1-ol has also been used as a chiral ligand in asymmetric synthesis reactions, leading to the formation of chiral compounds with high enantioselectivity. In materials science, (2S)-2-(4-Methoxypyridin-2-yl)propan-1-ol has been used as a chiral dopant in liquid crystals, leading to the formation of chiral nematic phases.
Eigenschaften
IUPAC Name |
(2S)-2-(4-methoxypyridin-2-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-7(6-11)9-5-8(12-2)3-4-10-9/h3-5,7,11H,6H2,1-2H3/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXUXRLXBPUAOF-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=NC=CC(=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1=NC=CC(=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(acetylamino)phenyl]-2-{[4-(1,3-benzodioxol-5-yl)-3-cyano-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2548074.png)

![3-cyclopentyl-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2548078.png)

![5-bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]pyridine-3-carboxamide](/img/structure/B2548080.png)


![7-chloro-N-(3,5-dimethylphenyl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2548085.png)
![Methyl 4-[(2,3-dichlorophenyl)sulfanyl]-2-pyridinecarboxylate](/img/structure/B2548086.png)
![N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2548087.png)
![3-(4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)-1-methylquinoxalin-2(1H)-one](/img/structure/B2548088.png)
![3-(Aminomethyl)-5-methylpyrazolo[1,5-a]pyrazin-4-one;hydrochloride](/img/no-structure.png)
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2548091.png)
![4-Aza-tricyclo[5.2.2.02,6]undecane](/img/structure/B2548096.png)